Gambogenic Acid

Description

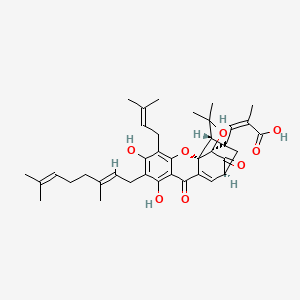

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNBHCZYXWDOV-VSFMGBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of Gambogenic Acid

This compound (GNA) is a polyprenylated xanthone, a natural product isolated from the gamboge resin of the Garcinia hanburyi tree.[1][2] It is a derivative of the more widely studied gambogic acid (GA) and has garnered significant attention for its potent antitumor properties.[1] Early research suggests that this compound may possess a more potent anticancer effect and lower systemic toxicity compared to its parent compound, making it a promising candidate for further investigation and drug development.[1][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its mechanism of action and the experimental protocols used in its study.

Discovery

This compound was identified as a bioactive component of gamboge, a traditional herbal medicine derived from the resin of Garcinia hanburyi.[4][5] Its discovery as a potent anti-cancer agent came through the screening of natural product libraries and subsequent characterization of its biological activities.[6] Unlike many conventional chemotherapeutics, GNA was found to induce apoptosis (programmed cell death) in cancer cells through unique mechanisms.[3][6] A pivotal discovery in understanding its mode of action was its identification as an effective and specific inhibitor of EZH2 (Enhancer of zeste homolog 2), a key enzyme in cancer epigenetics.[5][7] GNA covalently binds to a specific cysteine residue (Cys668) within the EZH2-SET domain, leading to its ubiquitination and subsequent degradation.[5][7] This discovery highlighted GNA as a novel agent for targeting epigenetic pathways in cancer therapy.

Isolation and Purification

The isolation of this compound from its natural source, gamboge resin, is a critical step for its study and potential therapeutic application. An efficient, multi-gram scale isolation process has been developed, which can be adapted for GNA.[8] The procedure is based on a three-step chemical process that separates the target compound from other components of the resin.[8]

Experimental Protocol: Multi-Gram Scale Isolation

This protocol is adapted from a validated method for isolating the parent compound, gambogic acid, and is applicable for this compound.[8]

-

Step 1: Extraction of Organic Components

-

Commercially available gamboge resin (100 g) is stirred vigorously in methanol (MeOH) for approximately 10-15 minutes.

-

The mixture is then rapidly filtered under reduced pressure to separate the methanol-soluble fraction from insoluble materials like plant debris.

-

The resulting filtrate is concentrated to dryness using a rotary evaporator to yield the crude organic extract.

-

-

Step 2: Selective Crystallization

-

The crude extract is dissolved in a suitable organic solvent.

-

Pyridine is added to the solution to selectively form the pyridinium salt of the acidic target compound (this compound), which is less soluble than other components.

-

The solution is allowed to stand, promoting the crystallization of the this compound pyridinium salt (GNA•pyr).

-

The crystals are collected via filtration. This process can be repeated to increase the diastereomeric purity.

-

-

Step 3: Liberation of Free this compound

-

The collected pyridinium salt crystals (GNA•pyr) are dissolved in an appropriate solvent.

-

The solution is neutralized or slightly acidified (e.g., with a dilute solution of HCl) to convert the salt back to the free acid form.

-

The pure this compound is then extracted using an organic solvent (e.g., ethyl acetate) and concentrated to dryness.

-

This final step yields pure this compound with high purity (>97%).[8]

-

Isolation Workflow

Caption: A streamlined workflow for the multi-gram scale isolation of this compound from gamboge resin.[8]

Quantitative Data

The effectiveness of the isolation protocol and the biological activity of this compound can be quantified. The following tables summarize key data from published studies.

Table 1: Isolation Yield

| Starting Material | Product | Yield | Purity | Reference |

| 100 g Gamboge Resin | Gambogic Acid | ~13 g | >97% | [8] |

| Note: This yield is for the parent compound, gambogic acid, using an efficient protocol that is conceptually applicable to this compound. |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Gambogic Acid | 143B | Osteosarcoma | 0.37 ± 0.02 | [9] |

| Gambogic Acid | U2Os | Osteosarcoma | 0.32 ± 0.06 | [9] |

| Gambogic Acid | MG63 | Osteosarcoma | 0.51 ± 0.02 | [9] |

| Gambogic Acid | HOS | Osteosarcoma | 0.60 ± 0.11 | [9] |

| This compound | NCI-H446 | Small-Cell Lung Cancer | ~1.4 - 1.8 | [3][5] |

| This compound | NCI-H1688 | Small-Cell Lung Cancer | ~2.4 - 2.8 | [3][5] |

| This compound | HCT116 | Colorectal Cancer | ~1.0 - 5.0 | [10] |

| Gambogic Acid | T47D | Breast Cancer | EC₅₀ = 0.78* | [6] |

| Note: EC₅₀ (half-maximal effective concentration) in a caspase activation assay. |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical cellular signaling pathways. Key mechanisms include the induction of endoplasmic reticulum (ER) stress and the direct inhibition of the epigenetic modifier EZH2.

A. Endoplasmic Reticulum Stress via Aurora A Pathway

In colorectal cancer, GNA has been shown to trigger ER stress, leading to apoptosis.[10] It achieves this by downregulating the expression of Aurora A kinase, which in turn activates the eIF2α signaling pathway.[10]

Caption: GNA induces apoptosis by inhibiting Aurora A, leading to ER stress and activation of the UPR.[10]

B. EZH2 Inhibition and Degradation

This compound is a novel covalent inhibitor of EZH2.[5][7] It specifically targets the Cys668 residue in the catalytic SET domain, which blocks its methyltransferase activity and flags the protein for degradation via the ubiquitin-proteasome system.[7]

Caption: GNA covalently binds to EZH2, leading to its ubiquitination and degradation.[5][7]

Key Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][9]

-

Cell Seeding : Seed cancer cells (e.g., NCI-H446, 143B) into 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0.6 to 3.2 µM) for specified time periods (24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.

-

Incubation with Reagent : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement : For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals before reading the absorbance (typically at 570 nm).

-

Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment : Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting : Harvest the cells by trypsinization, wash them with cold phosphate-buffered saline (PBS), and centrifuge.

-

Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p53, Bax, Bcl-2, caspases).[3][8]

-

Protein Extraction : Lyse GNA-treated and control cells using RIPA buffer containing protease inhibitors.

-

Quantification : Determine the total protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[11]

References

- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 9. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

gambogenic acid natural source and origin

An In-depth Technical Guide to Gambogenic Acid: Natural Source, Origin, and Analysis

Introduction

This compound (GNA) is a polyprenylated xanthone, a significant bioactive compound isolated from gamboge resin.[1] It is a derivative of the more widely studied gambogic acid (GA).[1] GNA has garnered substantial interest within the scientific and medical communities for its potent antitumor properties, demonstrating greater efficacy and lower systemic toxicity compared to GA in preliminary studies.[1][2] This compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis, ferroptosis, and necroptosis, as well as the regulation of the cell cycle and autophagy.[1] This technical guide provides a comprehensive overview of the natural source of this compound, its geographical origins, quantitative yields, detailed experimental protocols for its isolation and analysis, and the molecular signaling pathways it modulates.

Natural Source and Geographical Origin

The exclusive natural source of this compound is gamboge , a brownish-orange gum resin secreted by the evergreen tree Garcinia hanburyi, belonging to the Clusiaceae family.[3][4]

Geographical Distribution: The Garcinia hanburyi tree is indigenous to the tropical climates of Southeast Asia. Its native range includes:

The tree has also been successfully introduced and cultivated in other regions with similar climates, such as Singapore.[4] Historically, the resin has been used in traditional Chinese medicine for centuries to treat conditions now understood as inflammation or cancer and as a vibrant orange pigment for dyes.[4][5]

Quantitative Analysis of this compound

This compound, along with gambogic acid, constitutes one of the primary bioactive components of the raw gamboge resin.[6][7] The yield of these compounds can be significant, making large-scale extraction feasible for research and drug development purposes.

| Parameter | Value | Source | Citation |

| Starting Material | Gamboge Resin from Garcinia hanburyi | Commercially Available | [8][9] |

| Compound | This compound (GNA) & related xanthones | - | [10][11] |

| Typical Yield | Approx. 13 g of >97% pure Gambogic Acid (GA) | 100 g of Gamboge Resin | [8][9] |

| Analytical Range (HPLC) | 0.05 - 30 µg/mL | In vitro cell samples | [12] |

| Analytical Range (LC-MS/MS) | 0.500 - 250 ng/mL | Rat Plasma | [6][13] |

Note: The multi-gram scale isolation data primarily focuses on Gambogic Acid (GA), the parent compound from which this compound is derived. GNA is present alongside GA in the crude resin.

Experimental Protocols

Extraction and Multi-Gram Scale Isolation of Xanthones from Gamboge Resin

A robust, multi-gram scale method has been developed for isolating the principal xanthones from gamboge resin. The process is designed to efficiently separate the desired organic compounds from the crude resin and purify them to a high degree.[8][9][14]

Methodology:

-

Step 1: Extraction of Organic Solubles: The crude gamboge resin is first treated with an organic solvent to dissolve the xanthones and other soluble components, leaving behind insoluble materials like plant debris. Solvents such as acetone, acetonitrile, or dichloromethane are effective for this purpose.[8]

-

Step 2: Crystallization as Pyridinium Salt: The resulting organic extract, rich in gambogic and gambogenic acids, is then treated with pyridine. This selectively forms a pyridinium salt of the acidic xanthones, which crystallizes out of the solution. This step is crucial for separating the target compounds from other organic components.[8][9]

-

Step 3: Acidification and Isolation: The purified pyridinium salt crystals are collected and then acidified. This process protonates the salt, converting it back to the free acid form (e.g., gambogic acid), which precipitates and can be isolated through filtration.[8][9] This process yields highly pure material suitable for pharmacological studies.

Figure 1: Experimental Workflow for Xanthone Isolation

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard analytical method for the quantification and quality control of this compound in extracts, biological samples, and final products.[11][12][15]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol / 0.1% Acetic Acid (93:7 v/v) Isocratic: 90% Methanol / 0.1% Phosphoric Acid (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection Wavelength | 360 nm |

| Injection Volume | 20 µL |

Note: These parameters are representative and may require optimization based on the specific instrument, column, and sample matrix.[12][16]

Molecular Mechanisms and Signaling Pathways

This compound exerts its potent antitumor effects by modulating a variety of critical intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. GNA has been shown to suppress the growth and metastasis of cancer cells by inhibiting this pathway.[17]

Mechanism: GNA administration leads to reduced activity of the NF-κB signaling cascade. This results in the downregulation of key anti-apoptotic proteins whose expression is controlled by NF-κB, such as Survivin, XIAP (X-linked inhibitor of apoptosis protein), and cIAP2 (cellular inhibitor of apoptosis protein 2).[17] The inhibition of these proteins sensitizes cancer cells to apoptosis.

Figure 2: GNA Inhibition of the NF-κB Pathway

Inactivation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that governs cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers. Both gambogic acid and GNA have been demonstrated to inactivate this pathway.[3][18]

Mechanism: GNA can suppress the expression of upstream receptors like EGFR (Epidermal Growth Factor Receptor), leading to reduced activation of PI3K and subsequent dephosphorylation of Akt.[18] This inactivation of Akt prevents the phosphorylation of downstream targets like GSK3β and the mTOR complex, ultimately inhibiting cell proliferation and inducing apoptosis.[18][19]

Figure 3: GNA Inactivation of PI3K/Akt/mTOR

Induction of Endoplasmic Reticulum (ER) Stress

GNA can trigger apoptosis in colorectal cancer cells by inducing stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding.[20]

Mechanism: GNA downregulates the expression of Aurora A kinase. The inhibition of Aurora A leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress. This activates key stress sensors like IRE1α and the eIF2α pathway, which, when prolonged, culminates in programmed cell death.[20]

References

- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid - Wikipedia [en.wikipedia.org]

- 5. Antitumor effects and mechanisms of traditional Chinese medicine gamboge: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 9. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Establishment of HPLC method measuring the this compound in A459 cells [xuebao.bbmu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound suppresses bladder cancer cells growth and metastasis by regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-induced time- and dose-dependent growth inhibition and apoptosis involving Akt pathway inactivation in U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Complex Architecture of Gambogenic Acid: A Technical Guide

Gambogenic acid, a prominent bioactive caged xanthone isolated from the resin of Garcinia hanburyi, has garnered significant attention in the scientific community for its potent anticancer properties.[1][2] The intricate molecular structure of this compound has been a subject of extensive research, with its complete elucidation being a culmination of classical chemical methods and modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data that have been pivotal in unraveling the complex stereochemistry of this promising natural product.

I. Spectroscopic Data

The structural framework of this compound was pieced together through meticulous analysis of its spectroscopic data. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been the cornerstones of this endeavor, providing detailed insights into the connectivity and chemical environment of each atom within the molecule.

Table 1: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for defining its planar structure. These assignments were confirmed through a variety of 2D NMR experiments, including COSY, HMQC, and HMBC.[1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 9 | - | - |

| 10 | 7.60 | 135.3 |

| 10a | - | - |

| 13 | - | - |

| 14 | - | - |

| 16 | - | - |

| 17 | - | - |

| 21 | - | - |

| 22 | - | - |

| 26 | - | - |

| 27 | - | - |

| 28 | - | - |

Note: A complete, experimentally verified list of all chemical shifts was not available in the provided search results. The table highlights key reported values. For a comprehensive assignment, refer to specialized publications.[1][3]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Mass spectrometry data provides the molecular formula and offers clues about the fragmentation patterns, which can help in confirming the structure.

| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 631.3265 | 631.32578 | C₃₈H₄₇O₈ |

| Major Fragments | |||

| 507.2006 | |||

| 479.2066 | |||

| 461.1950 | |||

| 387.1215 | |||

| 229.1222 |

Data sourced from PubChem and other analytical studies.[4][5]

II. Experimental Protocols

The elucidation of this compound's structure involved a series of key experimental procedures, from its initial isolation to the determination of its absolute stereochemistry.

1. Isolation of this compound

This compound is primarily isolated from gamboge, the dried resin of Garcinia hanburyi.[1][6]

-

Extraction: The resin is first stirred with an organic solvent, such as methanol, to dissolve the organic components. The mixture is then filtered to remove insoluble materials.[6]

-

Crystallization: The crude extract, which contains a mixture of gambogic acid and its epimer, epi-gambogic acid, is further purified.[6] A common method involves dissolving the crude solid in a pyridine/water mixture and heating it. Upon cooling, the pyridinium salt of gambogic acid crystallizes out.[6] This process can be repeated to improve the diastereomeric purity to over 97%.[6]

-

Acidification: The purified pyridinium salt is then acidified to yield the free gambogic acid.[6]

2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on high-field spectrometers (e.g., 300, 400, or 500 MHz).[1][6] Samples are typically dissolved in deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Structural assignments are made with the aid of 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1] NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.[1]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1] This allows for the precise determination of the molecular weight and elemental composition.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous proof of the planar structure and relative stereochemistry of the molecule.[1][8] This technique was instrumental in confirming the complex caged structure of this compound.[1]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.[1][9] The experimental ECD spectrum of this compound was compared with the theoretically calculated spectrum of a model compound, (-)-morellic acid, to unequivocally establish the absolute stereochemistry at all chiral centers.[1]

3. Chemical Degradation

Historically, chemical degradation was employed to determine the absolute configuration of certain stereocenters before the widespread use of modern techniques like ECD. For this compound, a series of chemical degradations were used to deduce the R configuration at the C-13 position.[1]

III. Visualizing the Elucidation and Biological Impact

A. The Path to Structural Elucidation

The journey to fully characterize this compound involved a logical progression of experiments, each building upon the last to reveal a piece of the structural puzzle.

Caption: Logical workflow for the structure elucidation of this compound.

B. A Glimpse into Biological Activity: The NF-κB Signaling Pathway

This compound's potent anticancer effects are attributed to its interaction with multiple cellular targets and signaling pathways. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[2][10]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The structural elucidation of this compound stands as a testament to the power of synergistic analytical methodologies. From its isolation from a traditional medicinal source to the precise determination of its three-dimensional structure, each step has been critical in defining this complex natural product. The detailed structural information has not only satisfied academic curiosity but has also paved the way for further research into its mechanism of action and the development of novel anticancer therapeutics.[11][12] The continued exploration of this compound and its derivatives holds significant promise for the future of cancer treatment.

References

- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C38H46O8 | CID 10794070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 7. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absolute configuration of (-)-gambogic acid, an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gambogic acid - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, and biological evaluation of this compound derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on chemical structure modification and biology of a natural product, gambogic acid (I): Synthesis and biological evaluation of oxidized analogues of gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Potential Anti-Cancer Agent: An In-depth Technical Guide to the Early Bioactivity Studies of Gambogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogenic acid (GNA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a compound of significant interest in oncology research. Early investigations into its biological activity have unveiled a promising profile of anti-cancer, anti-angiogenic, and pro-apoptotic properties. This technical guide provides a comprehensive overview of these seminal studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways implicated in its mechanism of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

I. Anti-Cancer Activity: In Vitro and In Vivo Efficacy

Early research on this compound consistently demonstrated its potent cytotoxic effects against a variety of cancer cell lines. These foundational studies were crucial in establishing the anti-proliferative potential of GNA and paving the way for further mechanistic investigations.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in early studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H446 | Small-Cell Lung Cancer | ~1.8 | [1] |

| NCI-H1688 | Small-Cell Lung Cancer | 2.4 | [1] |

| A549 | Non-Small Cell Lung Cancer | Not specified | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |

| Panc-1 | Pancreatic Cancer | Not specified | [3] |

| U251 | Glioblastoma | Not specified | [3] |

| MDA-MB-231 | Breast Cancer | Not specified | [2] |

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound was further validated in preclinical xenograft models, demonstrating its potential to suppress tumor growth in a living system.

| Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |

| Nude Mice | NCI-H1993 (NSCLC) | 20 mg/kg/day (i.p.) | Marked inhibition | [4] |

| Nude Mice | NCI-H1993 (NSCLC) | 30 mg/kg/day (i.p.) | Almost complete inhibition | [4] |

| Nude Mice | U266 (Multiple Myeloma) | Not specified | Significant impairment | [5] |

| Nude Mice | MDA-MB-231 (Breast Cancer) | Not specified | Suppression of tumor growth | [2] |

II. Mechanisms of Action: A Multi-pronged Attack on Cancer

Early studies elucidated that this compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Induction of Apoptosis

This compound was found to trigger apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This process involves the activation of a cascade of enzymes called caspases.

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis via the death receptor and mitochondrial pathways.

Inhibition of Angiogenesis

This compound was identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

VEGFR-2 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 signaling.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Early studies indicated that this compound could suppress the activation of the NF-κB signaling pathway, contributing to its pro-apoptotic and anti-inflammatory effects.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early bioactivity studies of this compound. These protocols are intended to provide a clear understanding of the experimental setup and procedures used to generate the foundational data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)

This assay is used to detect and quantify apoptotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 culture flask. After 48 hours of incubation, treat the cells with the desired concentrations of this compound.[7]

-

Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells.[7]

-

Washing: Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

-

Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow for polymerization.[8]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1-2 x 10^4 cells per well onto the solidified Matrigel.[8]

-

Treatment: Add this compound at various concentrations to the desired wells.

-

Incubation: Incubate the plate for 4-18 hours in a 37°C incubator with 5% CO2.[8]

-

Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as serum-free medium.[9]

-

Cell Injection: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][9]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified duration (e.g., 14 or 21 days).[4][5]

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.[4][5]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weighing and histological examination.[4][5]

Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9).[1][3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase bands indicates apoptosis induction.

VEGFR-2 Kinase Assay

This assay measures the enzymatic activity of VEGFR-2 and the inhibitory effect of compounds like this compound.

Protocol:

-

Reaction Setup: In a reaction tube, incubate a known amount of recombinant VEGFR-2 kinase with the test compound (this compound) for a short period at room temperature.[10]

-

Initiation of Reaction: Add a cocktail containing ATP and a substrate peptide to initiate the kinase reaction.[10]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[10]

-

Stopping the Reaction: Stop the reaction by adding a stop buffer, such as EDTA.[10]

-

Detection: The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method, to determine the kinase activity. The IC50 value for the inhibitor can be calculated from a dose-response curve.[10]

IV. Toxicology and Safety Profile

Early toxicological studies were conducted to assess the safety profile of this compound and determine its potential for clinical development.

Acute and Chronic Toxicity Studies in Rodents and Dogs

Methodology:

-

Acute Toxicity: The median lethal dose (LD50) was determined in mice.[11]

-

Chronic Toxicity: this compound was administered to rats and Beagle dogs for an extended period (e.g., 13 weeks) at various dosages.[11][12] Parameters such as general body parameters, hematology, serum biochemistry, and histopathology of major organs were examined.[12]

Key Findings:

-

The LD50 of this compound in mice was determined to be approximately 45.96 mg/kg.[11]

-

Chronic toxicity studies in rats and dogs identified the liver and kidney as the primary target organs for toxicity at high doses.[11][12]

-

An innocuous dose was established, providing a basis for determining a safe starting dose for potential human trials.[11][12]

V. Conclusion and Future Directions

The early bioactivity studies of this compound laid a robust foundation for its continued investigation as a potential anti-cancer therapeutic. These seminal works demonstrated its potent cytotoxic and anti-proliferative effects against a range of cancer cells, both in vitro and in vivo. Furthermore, they began to unravel the complex mechanisms underlying its efficacy, highlighting its ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways such as VEGFR-2 and NF-κB.

The detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to build upon this foundational knowledge. The quantitative data and pathway diagrams serve to consolidate the key findings of these early investigations.

While these initial studies were promising, they also underscored the need for further research. Future investigations should focus on optimizing the therapeutic index of this compound, potentially through the development of novel drug delivery systems or combination therapies. A deeper understanding of its molecular targets and the full spectrum of its pharmacological effects will be critical for its successful translation from a promising natural product to a clinically effective anti-cancer agent. The early studies on this compound represent a compelling starting point for a journey that could ultimately lead to new and improved treatments for cancer patients.

References

- 1. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 10. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Gambogenic Acid: A Comprehensive Spectroscopic and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of gambogenic acid, a potent natural product with significant therapeutic potential. The document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables for clarity and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual exploration of the key signaling pathways modulated by this compound.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 12.80 (s) |

| 2 | - | 194.2 |

| 3 | - | 102.8 |

| 4 | - | 162.2 |

| 4a | - | 102.8 |

| 5 | 3.42 (d, 10.1) | 40.0 |

| 6 | - | 158.4 |

| 7 | 4.47 (d, 10.1) | 85.8 |

| 8 | - | 155.8 |

| 8a | - | 108.5 |

| 9 | 6.56 (s) | 137.4 |

| 10 | 7.60 (s) | 135.3 |

| 10a | - | 58.7 |

| 11 | - | 173.0 |

| 12 | - | 45.4 |

| 13 | 3.25 (t, 5.8) | 49.0 |

| 14 | 1.73 (s) | 20.8 |

| 15 | 1.40 (m) | 25.2 |

| 16 | 2.33 (m) | - |

| 17 | 2.52 (d, 9.3) | 49.0 |

| 18 | - | 83.8 |

| 19 | 1.68 (s) | 29.9 |

| 20 | 1.27 (s) | 28.9 |

| 21 | 2.03 (m) | 22.7 |

| 22 | 5.04 (m) | 123.8 |

| 23 | - | 131.8 |

| 24 | 1.61 (s) | 25.7 |

| 25 | 1.53 (s) | 17.6 |

| 26 | 3.32 (d, 7.2) | 21.5 |

| 27 | 5.17 (t, 7.2) | 122.2 |

| 28 | - | 134.5 |

| 29 | 1.78 (s) | 25.9 |

| 30 | 1.67 (s) | 18.0 |

| 31 | 3.48 (d, 7.2) | 28.2 |

| 32 | 5.23 (t, 7.2) | 121.7 |

| 33 | - | 137.4 |

| 34 | 1.83 (s) | 25.9 |

| 35 | 1.75 (s) | 18.1 |

| 36 | 2.68 (dd, 14.4, 7.2) | 26.8 |

| 37 | 5.68 (t, 7.2) | 118.6 |

| 38 | - | 168.1 |

| Me-39 | 2.15 (s) | 20.4 |

| OH-1 | 12.80 (s) | - |

Data adapted from a study where spectra were measured in CDCl₃ at 300 MHz for ¹H and 75.5 MHz for ¹³C.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) and tandem mass spectrometry (LC-MS/MS) have been employed to determine the elemental composition and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Observed m/z | Calculated m/z | Formula |

| Positive | [M + Na]⁺ | 651.2931 | 651.2934 | C₃₈H₄₄O₈Na |

| Positive | [M + H]⁺ | 629.3 | - | C₃₈H₄₅O₈ |

| Negative | [M - H]⁻ | 627.4 | - | C₃₈H₄₃O₈ |

Data sourced from positive electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) experiments.[1][2] The fragmentation in LC-MS/MS experiments with positive ionization shows a characteristic transition of m/z 629.3 → 573.2.[3]

Experimental Protocols

The acquisition of high-quality spectral data is paramount for structural confirmation and purity assessment. The following sections detail the general methodologies for NMR and MS analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup : NMR experiments are performed on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) is required. To enhance the signal of quaternary carbons, a longer relaxation delay may be necessary.

-

2D NMR Experiments : For complete structural assignment, a suite of 2D NMR experiments is conducted. These include:

-

DEPT (Distortionless Enhancement by Polarization Transfer) : To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.[1]

-

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation : A stock solution of this compound is prepared in a suitable organic solvent such as methanol. This is further diluted to create working solutions and calibration standards. For analysis in biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is typically employed.[2][4]

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is commonly used.[3][4]

-

Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is employed.[3][4]

-

Flow Rate : A typical flow rate is in the range of 0.2-0.4 mL/min.[4]

-

-

Mass Spectrometric Detection :

-

Instrument : A triple-quadrupole tandem mass spectrometer is frequently used for quantitative analysis.

-

Ionization : Electrospray ionization (ESI) in either positive or negative ion mode is a common technique.[3]

-

Detection Mode : For quantitative studies, multiple reaction monitoring (MRM) is utilized, monitoring specific precursor-to-product ion transitions. For this compound in positive ion mode, the transition m/z 631.3 → 507.3 is often monitored.[4]

-

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key cellular signaling pathways, making it a compound of interest for drug development, particularly in oncology.

Caption: this compound inhibits pro-survival signaling pathways.

This compound has been shown to inhibit the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, which are often dysregulated in cancer and promote cell proliferation and survival.[5] By inhibiting these pathways, this compound can lead to a decrease in cell proliferation and the induction of apoptosis. Furthermore, this compound has been reported to inhibit the mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, contributing to its anticancer effects.[6][7]

Caption: Workflow for the structural elucidation of this compound.

The process of identifying and characterizing this compound begins with its extraction from the resin of Garcinia hanburyi followed by purification. The purified compound is then subjected to a battery of spectroscopic analyses, primarily NMR and MS. The data from these techniques are then interpreted to elucidate the complete chemical structure of the molecule.

References

- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of gambogic acid in human plasma by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultra-high-performance liquid chromatography tandem mass spectrometry method for the determination of this compound in dog plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Gambogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogenic acid, a caged polyprenylated xanthone derived from the resin of Garcinia hanburyi, has garnered significant attention for its potent antitumor properties.[1][2] Its complex and unique chemical structure, featuring a xanthonoid core with a caged motif, presents a fascinating challenge in the field of natural product biosynthesis.[3] While the complete biosynthetic pathway of this compound remains to be fully elucidated, extensive research on the biosynthesis of related xanthones provides a solid foundation for a proposed pathway. This technical guide consolidates the current understanding of xanthone biosynthesis and presents a detailed, albeit partially hypothetical, pathway for this compound. It is intended to serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of this promising therapeutic agent.

Core Biosynthesis of the Xanthone Scaffold

The biosynthesis of the foundational xanthone structure is a multi-step process that merges two primary metabolic pathways: the shikimate and the acetate pathways.[4][5][6]

1. Formation of Benzoyl-CoA (from the Shikimate Pathway): The journey begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into benzoyl-CoA.[4][5]

2. Formation of the Benzophenone Intermediate: The key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form 2,4,6-trihydroxybenzophenone.[7][8]

3. Hydroxylation and Oxidative Cyclization: The benzophenone intermediate undergoes hydroxylation, typically at the 3'-position, by a cytochrome P450 monooxygenase (CYP450) to yield 2,3',4,6-tetrahydroxybenzophenone.[4][8] This is followed by a regioselective, intramolecular oxidative C-O phenol coupling, also catalyzed by a CYP450 enzyme, to form the tricyclic xanthone core.[4][9] For this compound, the precursor is proposed to be 1,3,5-trihydroxyxanthone .[4][7]

Proposed Biosynthesis Pathway of this compound

The later stages of this compound biosynthesis, involving prenylation and the formation of the characteristic caged structure, are less defined. The following proposed pathway is based on biosynthetic logic and studies of related caged Garcinia xanthones.[6]

1. Prenylation of the Xanthone Core: The 1,3,5-trihydroxyxanthone core is believed to be decorated with four isoprenoid units. These prenyl groups are derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Prenyltransferase (PT) enzymes catalyze the attachment of these prenyl groups to the xanthone backbone.[10] While specific PTs for this compound have not been identified, various aromatic PTs have been characterized.[10]

2. Claisen Rearrangement and Diels-Alder Reaction: A key hypothesis for the formation of the caged motif involves a cascade of reactions starting with a polyprenylated xanthone intermediate. This proposed mechanism includes a Claisen rearrangement followed by an intramolecular Diels-Alder reaction.[6] This sequence of events would lead to the intricate and sterically congested caged structure unique to this compound and related compounds.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data

To date, there is a significant lack of quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, specifically for the intermediates of the this compound biosynthetic pathway. The data presented below is from studies on related xanthone biosynthetic enzymes and is provided as a reference for potential experimental design.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Benzophenone Synthase (BPS) | Hypericum androsaemum | Benzoyl-CoA | 2.5 ± 0.3 | 0.03 | [8] |

| Benzophenone Synthase (BPS) | Hypericum androsaemum | Malonyl-CoA | 3.9 ± 0.4 | - | [8] |

| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | 1,3,6,7-Tetrahydroxyxanthone | 11.2 ± 1.2 | 0.012 | [10] |

| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | DMAPP | 48.6 ± 5.1 | - | [10] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the entire this compound biosynthetic pathway are not yet available. However, established methodologies for characterizing key enzyme families involved in xanthone biosynthesis can be adapted.

Protocol 1: Benzophenone Synthase (BPS) Enzyme Assay

This protocol is adapted from studies on BPS from Hypericum species.[11]

Objective: To determine the activity of benzophenone synthase.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Benzoyl-CoA solution

-

[2-14C]Malonyl-CoA solution

-

Enzyme extract (from G. hanburyi tissue or heterologously expressed protein)

-

Ethyl acetate

-

Scintillation cocktail

-

HPLC system

Procedure:

-

Prepare the reaction mixture (total volume 250 µL) containing 0.1 M potassium phosphate buffer (pH 7.0), 54 µM benzoyl-CoA, and the enzyme extract.

-

Initiate the reaction by adding 324 µM [2-14C]malonyl-CoA.

-

Incubate the mixture at 30°C for 10 minutes.

-

Stop the reaction by adding acetic acid.

-

Extract the product, 2,4,6-trihydroxybenzophenone, with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Quantify the product using liquid scintillation counting or by HPLC with a radioactivity detector.

Protocol 2: Heterologous Expression and Assay of Cytochrome P450 Enzymes

This protocol provides a general framework for characterizing the CYP450s involved in xanthone core formation, adapted from studies on CYP81AA enzymes.[4][9]

Objective: To express and functionally characterize CYP450 enzymes involved in xanthone biosynthesis.

Materials:

-

Yeast expression system (e.g., Saccharomyces cerevisiae)

-

Expression vector (e.g., pYES-DEST52)

-

Candidate CYP450 cDNA from G. hanburyi

-

Yeast transformation reagents

-

Yeast culture media (with galactose for induction)

-

Microsome isolation buffer

-

Substrate (e.g., 2,4,6-trihydroxybenzophenone)

-

NADPH

-

HPLC-MS system

Procedure:

-

Clone the full-length cDNA of the candidate CYP450 into the yeast expression vector.

-

Transform the construct into a suitable yeast strain.

-

Grow the yeast culture and induce protein expression with galactose.

-

Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed CYP450.

-

Perform the enzyme assay by incubating the microsomes with the substrate (e.g., 2,4,6-trihydroxybenzophenone) and NADPH.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC-MS to identify the hydroxylated benzophenone and the cyclized xanthone.

Conclusion and Future Directions

The biosynthesis of this compound represents a compelling area of research with significant implications for drug development and metabolic engineering. While the early steps of xanthone core formation are relatively well-understood, the later stages involving prenylation and caged-ring formation remain a "black box." The proposed pathway presented in this guide provides a logical framework for future research.

Key future research directions should include:

-

Transcriptome and Genome Analysis of Garcinia hanburyi: To identify candidate genes encoding prenyltransferases and the enzymes responsible for the Claisen-Diels-Alder cascade.

-

Heterologous Expression and Functional Characterization: To confirm the function of candidate enzymes in vitro.

-

Metabolomic Profiling: To identify and quantify the intermediates in the this compound pathway in G. hanburyi.

A comprehensive understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also open avenues for the biotechnological production of this valuable anticancer compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 8. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]

Gambogenic Acid in Cancer Therapy: A Technical Review of Mechanisms and Data

Gambogenic acid (GNA), a polyprenylated xanthone derived from the gamboge resin of the Garcinia hanburyi tree, is emerging as a potent anti-cancer agent.[1][2] Distinguished from its more widely studied precursor, gambogic acid (GA), GNA has demonstrated superior anti-tumor efficacy and reduced systemic toxicity in preclinical studies, positioning it as a promising candidate for further development.[3][4][5] Its therapeutic potential spans a wide array of malignancies, including lung, colorectal, breast, prostate, and bladder cancers.[4][5] This technical guide provides an in-depth review of the molecular mechanisms, quantitative data from key preclinical studies, and experimental protocols related to GNA's application in oncology.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through a multi-targeted approach, disrupting key cellular processes essential for tumor growth, survival, and dissemination. These mechanisms include the induction of various forms of programmed cell death, cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Induction of Programmed Cell Death

GNA is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis, autophagy-dependent cell death, and to a lesser extent, ferroptosis and necroptosis.[1][4]

-

Apoptosis: GNA triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.[7] Subsequently, a cascade of caspase activation, including caspase-3, -8, and -9, leads to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[3][7][8] Studies in prostate cancer have also shown that GNA-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[9]

-

Autophagy: Unlike the protective role autophagy often plays, GNA induces an aberrant, pro-death form of autophagy.[2][10] It triggers the initial stages of autophagy, marked by the accumulation of autophagosomes (LC3-II conversion).[10][11] However, it disrupts the final stage by blocking the fusion of autophagosomes with lysosomes, which it achieves by inhibiting lysosomal acidification.[2][10] This dysfunctional autophagy leads to the accumulation of cellular waste and ultimately contributes to cell death.[2]

Cell Cycle Arrest

GNA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[3][6][12] In cisplatin-resistant non-small cell lung cancer (NSCLC) cells, GNA causes G1 phase arrest by downregulating the expression of cyclin D1, cyclin D3, and cyclin-dependent kinases (CDK4, CDK6), while upregulating the tumor suppressors p53 and p21.[13] In small-cell lung cancer (SCLC), GNA treatment also leads to significant cell cycle arrest and apoptosis.[3][6]

Inhibition of Metastasis and Angiogenesis

A critical aspect of GNA's anti-cancer profile is its ability to inhibit metastasis and angiogenesis, the processes by which cancer spreads and forms new blood vessels to sustain its growth.

-

Metastasis: GNA has been shown to significantly impede the migration and invasion of bladder and colon cancer cells.[14][15] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix and facilitating cancer cell invasion.[8][14] This regulation is often mediated through the suppression of signaling pathways like PI3K/AKT and NF-κB.[8][14][15]

-

Angiogenesis: GNA exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[8] It can suppress key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-inducible factor-1α (HIF-1α), which are critical for tumor angiogenesis.[8][12]

Reversal of Drug Resistance

Chemoresistance is a major hurdle in cancer treatment. GNA has demonstrated the ability to overcome resistance to conventional chemotherapeutic agents. It has been shown to be effective against cisplatin-resistant NSCLC cells.[13][16] In Adriamycin-resistant breast cancer cells, GNA increases chemosensitivity by upregulating the tumor suppressor PTEN and inhibiting the pro-survival PI3K/Akt signaling pathway.[17] This suggests GNA could be used in combination therapies to resensitize resistant tumors to standard treatments.[1]

Modulation of Key Signaling Pathways

GNA's diverse anti-cancer effects are orchestrated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. GNA is a potent inhibitor of this pathway. By downregulating the phosphorylation of Akt and mTOR, GNA suppresses downstream signaling that promotes cell proliferation and survival.[11][14][18] In breast cancer, GNA's ability to reverse Adriamycin resistance is directly linked to its inhibition of Akt phosphorylation.[17]

Caption: GNA inhibits the PI3K/Akt/mTOR survival pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cancer cell survival and proliferation. GNA effectively suppresses this pathway. In bladder cancer cells, GNA administration reduces the activity of NF-κB signaling and downregulates the expression of its target genes, including the anti-apoptotic proteins survivin, XIAP, and cIAP2, leading to increased apoptosis and reduced metastasis.[15]

Caption: GNA suppresses pro-survival NF-κB signaling.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is involved in cellular responses to stress, leading to apoptosis or inflammation. GNA has been shown to activate the JNK pathway to induce apoptosis. In prostate cancer, GNA-induced ROS and ER stress lead to the activation of the JNK pathway, which in turn promotes both apoptosis and autophagy.[9] This suggests that JNK activation is a key mechanism for GNA's cytotoxic effects in certain cancers.

Caption: GNA activates the pro-apoptotic JNK pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting the potent anti-cancer activity of GNA across various cancer models.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | Assay | Concentration / IC50 | Duration (h) | Key Findings | Reference |

| Small-Cell Lung Cancer | NCI-H446 | CCK-8 | ~1.2 µM (IC50) | 48 | Significant dose- and time-dependent proliferation inhibition. | [3] |

| Small-Cell Lung Cancer | NCI-H1688 | CCK-8 | ~2.1 µM (IC50) | 48 | Induced apoptosis and cell cycle arrest. | [3] |

| NSCLC (Cis-Resistant) | A549/Cis | MTT | ~1.5 µM (IC50) | 48 | Overcame cisplatin resistance; induced G1 arrest and apoptosis. | [13] |

| Breast Cancer (ADR-Resist.) | MCF-7/ADR | MTT | IC50 of ADR reduced from >50 µg/ml to ~5 µg/ml with 1 µM GNA | 48 | Reversed Adriamycin resistance via PTEN/PI3K/Akt pathway. | [17] |

| Bladder Cancer | T24 | CCK-8 | ~2.5 µM (IC50) | 48 | Inhibited viability, migration, and invasion; suppressed NF-κB. | [15] |

| Bladder Cancer | J82 | CCK-8 | ~2.0 µM (IC50) | 48 | Facilitated apoptosis and inhibited metastasis. | [15] |

| Colon Cancer | SW620 | MTT | Not specified | 48 | Suppressed proliferation, invasion, and migration via PI3K/AKT. | [14] |

| Pancreatic Cancer | BxPC-3, PANC-1 | MTT | < 1.7 µM (IC50) | 48 | Time- and dose-dependent inhibition of proliferation. | [8] |

| Prostate Cancer | PC-3 | MTT | Not specified | 24 | Induced apoptosis and autophagy via ROS-mediated ER stress. | [9] |

Table 2: In Vivo Anti-Cancer Activity of this compound

| Cancer Type | Animal Model | Dosage & Administration | Duration | Tumor Growth Inhibition | Key Findings | Reference |

| Small-Cell Lung Cancer | NCI-H446 Xenograft (Nude Mice) | 20 mg/kg, i.p. | 21 days | Significant suppression | Inhibited tumor growth with low systemic toxicity. | [3] |

| Prostate Cancer | PC-3 Xenograft (Nude Mice) | 10, 20 mg/kg, i.p. | 28 days | Remarkable suppression | Suppressed tumor growth with low toxicity. | [9] |

| Breast Cancer | MDA-MB-231 Xenograft (Nude Mice) | 2, 4 mg/kg, i.v. | 25 days | Significant inhibition | Inhibited tumor growth and spontaneous lung metastases. | [7] |

| Colorectal Cancer | HCT116 Xenograft (Nude Mice) | 5, 10 mg/kg, i.p. | 16 days | Significant inhibition | Inhibited proliferation by activating ER stress via Aurora A. | [19] |

| Pancreatic Cancer | C26 Tumor-bearing Mice | 8 mg/kg | 12 days | Significant reduction | Induced ROS-mediated autophagy. | [8] |

Experimental Protocols & Workflows

The investigation of GNA's anti-cancer properties relies on a set of standard molecular and cellular biology techniques.

Key Methodologies

-

Cell Culture: Cancer cell lines (e.g., A549, NCI-H446, T24, MCF-7/ADR) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT/CCK-8): Cells are seeded in 96-well plates, treated with various concentrations of GNA for 24-72 hours. MTT or CCK-8 reagent is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.[13]

-

Apoptosis Analysis: Apoptosis is quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Western blotting is used to measure the levels of apoptosis-related proteins like caspases, PARP, and Bcl-2 family members.[3][17]

-

Cell Cycle Analysis: Cells are treated with GNA, harvested, fixed in ethanol, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.[3][13]

-

Western Blotting: Total protein is extracted from GNA-treated cells, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, p65, Cyclin D1, LC3) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[3][15]

-

Transwell Invasion and Migration Assay: The invasive and migratory potential of cancer cells is assessed using Transwell chambers, with or without Matrigel coating. Cells that migrate/invade through the membrane towards a chemoattractant are stained and counted.[15]

-

Animal Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with GNA (intraperitoneally or intravenously). Tumor volume and body weight are measured regularly to evaluate efficacy and toxicity.[3][7][9]

Caption: Typical workflow for preclinical evaluation of GNA.

Clinical Translation

While preclinical data are robust, clinical translation is in the early stages. A phase IIa clinical study of gambogic acid (GA) injection in patients with advanced cancers showed a disease control rate (DCR) of 76.2% in the group receiving a daily intravenous infusion of 45mg/m² for 5 days every two weeks, with manageable side effects.[20] Although this trial was for GA, the improved safety profile of GNA suggests it may hold even greater promise for clinical application.[3] A phase II clinical trial for GA was previously approved by the China Food and Drug Administration (CFDA), but it was later terminated.[1][8] The development of GNA itself for clinical trials is a logical and anticipated next step.

Conclusion

This compound is a compelling natural product with significant potential as a multi-targeted agent for cancer therapy. Its ability to induce apoptosis and aberrant autophagy, halt cell cycle progression, inhibit metastasis, and reverse chemoresistance through the modulation of key signaling pathways like PI3K/Akt and NF-κB underscores its broad therapeutic window. The extensive and consistent preclinical data, combined with a favorable toxicity profile compared to its parent compound, strongly support its continued development and progression towards clinical evaluation for a variety of solid tumors.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. This compound Kills Lung Cancer Cells through Aberrant Autophagy | PLOS One [journals.plos.org]

- 3. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound kills lung cancer cells through aberrant autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]